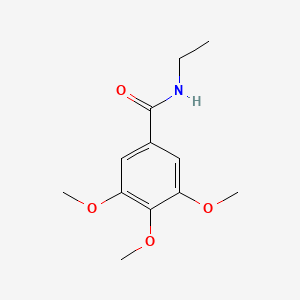

N-ethyl-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-ethyl-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-5-13-12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,5H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIXICUNXHKYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with ethylamine. The process can be summarized as follows:

Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Amidation: The 3,4,5-trimethoxybenzoyl chloride is then reacted with ethylamine in the presence of a base such as triethylamine (TEA) or pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of forming the benzoyl chloride intermediate and subsequent amidation with ethylamine. Reaction conditions are optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.

Reduction: The amide group can be reduced to an amine under suitable reducing conditions.

Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the amide group results in the formation of the corresponding amine.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Applications

N-ethyl-3,4,5-trimethoxybenzamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction : The amide group can be reduced to yield the corresponding amine.

- Substitution Reactions : Different nucleophiles can be introduced to create a variety of derivatives.

These reactions make this compound valuable for synthesizing more complex organic molecules.

Biological Activities

Research has indicated that this compound exhibits potential biological activities , particularly:

- Antimicrobial Properties : Studies have shown that the compound may possess activity against various pathogens, making it a candidate for developing antimicrobial agents .

- Anticancer Activity : Preliminary evaluations suggest that it may inhibit cancer cell proliferation. For example, derivatives of similar benzamide compounds have demonstrated cytotoxic effects against cancer cell lines like HepG2 .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent:

- Targeting Specific Pathways : The compound may interact with specific molecular targets such as enzymes or receptors involved in disease processes. For instance, its mechanism might involve inhibiting certain enzymes critical for tumor growth or microbial survival .

- Lead Compound for Drug Development : Its unique structural features suggest that it could serve as a lead compound for developing new drugs targeting potassium channels and other relevant biological pathways.

Industrial Applications

This compound is also recognized for its potential in industrial applications:

- Material Development : The compound can be used in creating new materials due to its chemical stability and reactivity.

- Synthesis Intermediates : It can act as an intermediate in the production of other chemical compounds used in various industrial processes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

- Anti-leishmanial Activity : Research indicates that derivatives have shown promising results against Leishmania species. The structure-activity relationship (SAR) studies revealed that modifications could enhance efficacy against these protozoan parasites .

- Cytotoxicity Testing : Various hybrids incorporating the trimethoxybenzamide moiety were tested against cancer cell lines. Results demonstrated significant cytotoxic effects at low concentrations (IC50 values), indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of N-ethyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Antiparasitic Activity

- N-Butyl-3,4,5-trimethoxybenzamide (16) and N-Iso-butyl-3,4,5-trimethoxybenzamide (17): IC₅₀: 6.21 µM (16) vs. 2.21 µM (17) against Trypanosoma trypomastigotes. Selectivity Index (SI): 83.10 (16) vs. 298.64 (17). Key Insight: Branched alkyl chains (e.g., iso-butyl) enhance trypanocidal potency and selectivity, likely due to improved hydrophobic interactions with parasitic targets .

N-Pyrrolidyl-3,4,5-trimethoxybenzamide (18) and N-4-Hydroxybenzyl-3,4,5-trimethoxybenzamide (20) :

Acetylcholinesterase (AChE) Inhibition

- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide Derivatives :

- IC₅₀ : 4.0–16.5 µM against AChE.

- Memory Enhancement : Compound 10a showed 84.73% retention (vs. 46.88% for piracetam) at 3 mg/kg, linked to interactions with catalytic triad residues (His447) and peripheral anionic sites .

- Implication : Aromatic substituents with hydrogen-bonding groups (e.g., hydroxyl) enhance AChE targeting, which the ethyl group lacks.

Anticancer Activity

- N-Cyclohexyl-3,4,5-trimethoxybenzamide :

Physicochemical and Structural Properties

Substituent Effects on Solubility and Stability

- Alkyl Chains (Ethyl vs. Butyl) :

- Aromatic vs. Aliphatic Substituents :

Crystallographic Insights

- Hydrogen Bonding: N–H···O bonds in N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide form chains along the [101] axis, stabilizing crystal packing . N-Ethyl Analogs: The absence of hydrogen-bonding donors (e.g., –OH or –NH) may reduce crystalline stability compared to hydroxy-substituted derivatives .

Q & A

What are the optimal synthetic routes for preparing N-ethyl-3,4,5-trimethoxybenzamide with high yield and purity?

Answer:

The synthesis of this compound typically involves multi-step organic reactions , starting with 3,4,5-trimethoxybenzoic acid. A common approach includes:

- Step 1: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2: Reaction with ethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere to form the amide bond.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Critical Parameters:

- Temperature control (0–5°C during acylation to prevent side reactions).

- Use of anhydrous solvents to avoid hydrolysis of intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) .

How can structural discrepancies in synthesized this compound batches be resolved using advanced analytical techniques?

Answer:

Discrepancies in purity or stereochemistry can arise from incomplete reactions or side products. Resolution methods include:

- Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR spectra with reference data to confirm the presence of ethyl and methoxy groups (e.g., δ ~3.8 ppm for methoxy protons).

- High-Performance Liquid Chromatography (HPLC): Quantify impurities using a C18 column and UV detection at 254 nm.

- X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction (using SHELX programs for refinement) resolves bond angles and stereochemistry .

What computational strategies are effective in predicting the biological target interactions of this compound?

Answer:

Molecular docking and dynamics simulations are key:

- Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ABCB1 (a multidrug resistance protein). Focus on residues such as Glu-875, which mediates hydrophobic interactions with methoxy groups .

- Dynamics Simulations (MD): Run 100-ns MD simulations in GROMACS to assess binding stability. Analyze hydrogen bonding and van der Waals interactions between the ethyl group and hydrophobic pockets .

Validation: Cross-reference with experimental assays (e.g., surface plasmon resonance) to validate computational predictions .

How do structural modifications (e.g., ethyl vs. allyl substituents) influence the bioactivity of 3,4,5-trimethoxybenzamide derivatives?

Answer:

Structure-Activity Relationship (SAR) Studies:

- Ethyl Group (N-ethyl): Enhances metabolic stability compared to allyl derivatives, as the saturated alkyl chain reduces susceptibility to oxidative degradation.

- Allyl Group (N-allyl): Introduces π-π stacking potential but may increase cytotoxicity (observed in analogues like N-allyl-3,4,5-trimethoxybenzamide) .

Methodology:

- Synthesize analogues with varying substituents.

- Test in vitro (e.g., cytotoxicity assays on cancer cell lines) and compare IC₅₀ values.

- Perform logP calculations to correlate hydrophobicity with membrane permeability .

What experimental approaches can resolve contradictions in reported biological activities of this compound across studies?

Answer:

Contradictions may arise from assay variability or impurity interference. Solutions include:

- Standardized Assays: Reproduce results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition).

- Batch Repurification: Re-purify the compound via preparative HPLC and re-test activity.

- Metabolite Profiling: Use LC-MS to identify degradation products that may confound bioactivity data .

How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Answer:

Stability Protocol:

- pH Studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC.

- Thermal Stability: Heat samples to 40–80°C and monitor decomposition kinetics using differential scanning calorimetry (DSC).

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

What strategies optimize the crystallization of this compound for X-ray diffraction studies?

Answer:

Crystallization Techniques:

- Solvent Evaporation: Dissolve in a 1:1 mixture of ethanol/water and allow slow evaporation at 4°C.

- Vapor Diffusion: Use a hanging drop method with DCM as the antisolvent.

- SHELX Refinement: Employ SHELXL for structure refinement, ensuring accurate anisotropic displacement parameters for the ethyl group .

How does this compound compare to fluorinated analogues in terms of pharmacokinetic properties?

Answer:

Comparative PK Studies:

- LogD Measurements: Determine partition coefficients (n-octanol/water) to assess lipophilicity. Fluorinated analogues (e.g., 5-fluoro derivatives) show higher logD values, enhancing blood-brain barrier penetration.

- Microsomal Stability: Incubate with liver microsomes to compare metabolic half-lives. Ethyl derivatives generally exhibit longer t₁/₂ than allyl or fluorinated variants .

What role do methoxy groups play in the interaction of this compound with DNA topoisomerase II?

Answer:

Mechanistic Insights:

- The 3,4,5-trimethoxy motif intercalates into DNA via π-stacking, while the ethylamide group hydrogen-bonds with Asn-722 of topoisomerase II.

- Validation: Conduct DNA relaxation assays with supercoiled plasmid DNA and monitor changes via agarose gel electrophoresis. Compare activity to trimethoxy-lacking analogues .

How can high-throughput screening (HTS) platforms be designed to identify synergistic combinations of this compound with existing chemotherapeutics?

Answer:

HTS Workflow:

- Library Preparation: Combine this compound with FDA-approved drugs (e.g., doxorubicin) in 384-well plates.

- Cell Viability Assays: Use ATP-luminescence or resazurin-based readouts in cancer cell lines (e.g., MCF-7).

- Synergy Analysis: Calculate combination indices (CI) via CompuSyn software. Focus on CI < 0.9 for synergistic pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.